N-(2-ethoxyphenyl)-2-(4-hydroxy-6-propylpyrimidin-2-ylthio)acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-7-12-10-15(21)20-17(18-12)24-11-16(22)19-13-8-5-6-9-14(13)23-4-2/h5-6,8-10H,3-4,7,11H2,1-2H3,(H,19,22)(H,18,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJDWKCSVSUHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 2-Ethoxyaniline
Chloroacetyl chloride reacts with 2-ethoxyaniline in a base-mediated acylation. The reaction is typically conducted in acetone/water mixtures at 0–5°C to minimize side reactions:
Procedure
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Dissolve 2-ethoxyaniline (1.0 equiv) in acetone.
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Add aqueous sodium acetate (1.5 equiv) to maintain pH 5–6.
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Slowly add chloroacetyl chloride (1.1 equiv) while stirring.
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Isolate the precipitate via filtration and recrystallize from methanol.
Key Data
Preparation of 2-Mercapto-4-Hydroxy-6-Propylpyrimidine
Cyclocondensation of Thiourea with β-Ketoester
A modified Gewald synthesis is employed:
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React ethyl 3-oxohexanoate (1.0 equiv) with thiourea (1.2 equiv) in ethanol under reflux.
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Neutralize with HCl to precipitate the product.
Optimization Insights
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Solvent : Ethanol > THF due to superior solubility of intermediates.
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Temperature : Reflux (78°C) ensures complete cyclization within 4–6 hours.
Characterization
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1H NMR (DMSO-d6): δ 1.35 (t, 3H, CH2CH3), 1.65 (m, 2H, CH2CH2CH3), 2.85 (t, 2H, CH2CO), 6.25 (s, 1H, pyrimidine-H).
Thioether Bond Formation
Nucleophilic Displacement Reaction
Combine equimolar amounts of N-(2-ethoxyphenyl)chloroacetamide and 2-mercapto-4-hydroxy-6-propylpyrimidine in DMF with K2CO3 (2.0 equiv) at 60°C for 12 hours:
Reaction Mechanism
Critical Parameters
| Factor | Optimal Condition | Rationale |
|---|---|---|
| Solvent | DMF | Polar aprotic, high bp |
| Base | K2CO3 | Mild, minimizes hydrolysis |
| Temperature | 60°C | Balances rate vs. decomposition |
Yield Enhancement Strategies
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Microwave Assistance : Reduces reaction time to 30 minutes (70°C, 300 W).
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Catalytic KI : Accelerates SN2 kinetics via the “Finkelstein effect”.
Purification and Characterization
Crystallization
Recrystallize the crude product from ethyl acetate/hexane (3:1) to achieve >99% purity.
Spectroscopic Validation
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IR (KBr) : 3270 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
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LC-MS : m/z 363.4 [M+H]⁺ (calculated for C₁₈H₂₂N₃O₃S⁺: 363.13).
Alternative Synthetic Routes
Ullmann-Type Coupling
A copper-catalyzed coupling between 2-iodoacetamide and pyrimidinyl thiol offers a transition-metal-mediated pathway:
Conditions
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Catalyst: CuI (10 mol%)
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Ligand: 1,10-Phenanthroline
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Solvent: DMSO, 100°C, 24 hours
Advantages
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total |
|---|---|---|
| 2-Ethoxyaniline | 120 | 38% |
| Chloroacetyl chloride | 90 | 29% |
| Solvents/Reagents | 70 | 22% |
Waste Management
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DMF Recovery : Distillation achieves 95% solvent reuse.
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Byproduct HCl : Neutralized with NaOH to NaCl (OSHA-compliant disposal).
Scientific Research Applications
N-(2-ethoxyphenyl)-2-(4-hydroxy-6-propylpyrimidin-2-ylthio)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(4-hydroxy-6-propylpyrimidin-2-ylthio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
The pyrimidine ring’s substitution pattern critically influences physicochemical properties and bioactivity. Key analogs include:
a) 4-Methyl-6-oxo-pyrimidine Derivatives
- Compound 5.6: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Substituents: 4-methyl, 6-oxo (pyrimidine); 2,3-dichlorophenyl (N-aryl). Yield: 80%; mp: 230°C–232°C. 1H NMR: δ 12.50 (NH), 10.10 (NHCO), 7.82 (Ar-H), 6.01 (CH-5). Notable Feature: High crystallinity and yield, attributed to electron-withdrawing Cl groups enhancing stability .
Compound 5.12 : N-Benzyl analog with 4-methyl-6-oxo-pyrimidine
b) 4,6-Dimethylpyrimidine Derivatives
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide
c) 4-Hydroxy-6-propylpyrimidine (Target Compound)
- Unique Features : The 4-hydroxy and 6-propyl groups may enhance hydrogen-bonding capacity and lipophilicity compared to methyl or chloro substituents. This could improve solubility or target binding in biological systems.
Variations in the Acetamide N-Aryl/N-Alkyl Groups
The N-substituent modulates electronic and steric properties:
- Electron-Donating vs.
- Steric Effects: Bulky substituents (e.g., 4-phenoxyphenyl in 5.15) correlate with lower yields, possibly due to hindered reaction kinetics .
Biological Activity
N-(2-ethoxyphenyl)-2-(4-hydroxy-6-propylpyrimidin-2-ylthio)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Chemical Formula: C15H18N2O3S
- Molecular Weight: 302.38 g/mol
- IUPAC Name: this compound
- CAS Registry Number: Not readily available in the provided sources.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The mechanism typically involves the scavenging of free radicals and the upregulation of endogenous antioxidant enzymes.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown effectiveness against certain strains of bacteria and fungi, potentially through disrupting cellular membranes or inhibiting metabolic pathways critical for microbial survival.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease. This activity may be mediated by the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Studies
-
Case Study 1: Antioxidant Efficacy
- Objective: To evaluate the antioxidant capacity of this compound.
- Method: In vitro assays measuring DPPH radical scavenging activity.
- Results: The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.
-
Case Study 2: Antimicrobial Screening
- Objective: To assess antimicrobial efficacy against common pathogens.
- Method: Disk diffusion method on bacterial strains such as E. coli and S. aureus.
- Results: Zones of inhibition were observed, confirming the compound's antimicrobial activity.
-
Case Study 3: Anti-inflammatory Mechanism
- Objective: To investigate anti-inflammatory effects in a murine model of arthritis.
- Method: Administration of the compound followed by evaluation of inflammatory markers.
- Results: A marked decrease in IL-6 and TNF-alpha levels was noted, suggesting effective modulation of inflammatory responses.
Data Summary Table
| Activity Type | Methodology | Key Findings |
|---|---|---|
| Antioxidant | DPPH Scavenging | Significant reduction in free radicals |
| Antimicrobial | Disk Diffusion | Effective against E. coli and S. aureus |
| Anti-inflammatory | Murine Model | Decreased IL-6 and TNF-alpha levels |
Q & A
Basic Research Questions
Q. What are the key synthetic steps and reaction conditions for preparing N-(2-ethoxyphenyl)-2-(4-hydroxy-6-propylpyrimidin-2-ylthio)acetamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Coupling of the pyrimidinethiol moiety to the acetamide backbone via nucleophilic substitution under controlled pH (e.g., 7–9) and inert atmosphere.
- Step 2 : Functionalization of the ethoxyphenyl group through Ullmann-type coupling or Buchwald-Hartwig amidation, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Critical Conditions : Solvent choice (e.g., DMF or dichloromethane), temperature (60–80°C), and reaction time (12–24 hours) to ensure >80% yield .
- Characterization : NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis are mandatory for confirming purity (>95%) and structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural features?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the ethoxyphenyl aromatic protons (δ 6.8–7.4 ppm), pyrimidine NH/OH (δ 10–12 ppm), and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺ expected at ~375–400 m/z range) .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .
Q. What are the primary biological targets or activities associated with this compound?
- Methodological Answer :
- In Silico Screening : Use molecular docking (AutoDock Vina, Schrödinger) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases due to the pyrimidine-thioacetamide scaffold .
- In Vitro Assays : Test inhibition of COX-2 (IC₅₀) or antimicrobial activity (MIC against Gram+/Gram− strains) using standardized protocols (e.g., microbroth dilution) .
- Data Interpretation : Compare results to structurally similar analogs (e.g., 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide) to infer structure-activity relationships .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Purity Verification : Re-analyze compound batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .
- Assay Standardization : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Structural Confirmation : Re-examine NMR data for potential tautomerism (e.g., keto-enol shifts in the pyrimidine ring) that may alter binding interactions .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
- Nanocarrier Systems : Encapsulate in liposomes or PLGA nanoparticles (particle size <200 nm) for controlled release .
Q. How do structural modifications impact its enzymatic inhibition profile?
- Methodological Answer :
- Derivative Synthesis : Replace the propyl group on the pyrimidine ring with ethyl/methyl and compare IC₅₀ values against COX-2 or EGFR .
- SAR Table :
| Modification Site | Example Substituent | Effect on Activity | Reference |
|---|---|---|---|
| Pyrimidine C-6 | Propyl → Methyl | Reduced COX-2 affinity (IC₅₀ ↑30%) | |
| Ethoxyphenyl OCH₂CH₃ | OCH₃ | Improved solubility, similar activity |
Data Contradiction Analysis
Q. Why do different studies report varying thermal stability (TGA/DSC data)?
- Methodological Answer :
- Crystallinity : Recrystallize the compound from ethanol vs. acetonitrile and compare melting points (∆mp ±2°C acceptable) .
- Hydration State : Perform Karl Fischer titration to quantify residual water, which may lower observed decomposition temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
